molecular formula C25H20FN3O2 B2392380 5-(2-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866349-45-3

5-(2-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2392380
CAS No.: 866349-45-3
M. Wt: 413.452
InChI Key: VRCKNQCAACNELL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a pyrazoloquinoline core substituted with fluorobenzyl and methoxyphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Another approach involves the use of mechanochemical Minisci C–H alkylation and oxidation Heck coupling . These methods are scalable and provide high yields of the desired product. The reaction conditions often include the use of catalysts such as palladium and bases like potassium carbonate in solvents like ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the use of environmentally benign protocols, such as solvent-free conditions and reusable catalysts, is encouraged to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(2-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction can lead to the formation of partially or fully reduced quinoline compounds .

Mechanism of Action

The mechanism of action of 5-(2-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound’s lipophilicity allows it to penetrate cell membranes and interact with intracellular targets. It may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of specific kinases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of fluorobenzyl and methoxyphenyl groups enhances its lipophilicity and potential for biological activity, setting it apart from other quinoline derivatives .

Properties

IUPAC Name

5-[(2-fluorophenyl)methyl]-8-methoxy-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O2/c1-30-18-9-7-16(8-10-18)24-21-15-29(14-17-5-3-4-6-22(17)26)23-12-11-19(31-2)13-20(23)25(21)28-27-24/h3-13,15H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCKNQCAACNELL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)OC)CC5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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